molecular formula C8H14ClN3 B2861667 [1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride CAS No. 2197052-46-1

[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride

Cat. No.: B2861667
CAS No.: 2197052-46-1
M. Wt: 187.67
InChI Key: MRKFRIPMCWWXPF-UHFFFAOYSA-N
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Description

[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is a chemical compound with the molecular formula C8H14ClN3 and a molecular weight of 187.66986 g/mol . This compound is known for its unique structure, which includes an imidazole ring substituted with a cyclopropylmethyl group and a methanamine group. It is commonly used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of [1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride typically involves the reaction of cyclopropylmethylamine with an imidazole derivative under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .

Chemical Reactions Analysis

[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one of its functional groups is replaced by another group. Common reagents for these reactions include halogens and nucleophiles.

    Addition: Addition reactions can occur at the imidazole ring, where reagents such as acids or bases add to the double bonds.

Scientific Research Applications

[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:

Mechanism of Action

The mechanism of action of [1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The imidazole ring in the compound can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

[1-(Cyclopropylmethyl)-1H-imidazol-4-yl]methanamine hydrochloride can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical reactivity and potential biological activity.

Properties

IUPAC Name

[1-(cyclopropylmethyl)imidazol-4-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3.ClH/c9-3-8-5-11(6-10-8)4-7-1-2-7;/h5-7H,1-4,9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRKFRIPMCWWXPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=C(N=C2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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